![molecular formula C8H12N2O3 B2421934 N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide CAS No. 2093962-74-2](/img/structure/B2421934.png)
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide is a chemical compound with various scientific research applications. It is commonly known as N-protected α-amino acid derivatives, which are used as intermediates in the synthesis of peptides and proteins. This compound is synthesized through a specific method and has a unique mechanism of action that makes it useful in biochemical and physiological research.
Mechanism of Action
The mechanism of action of N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide is not well-understood. However, it is known to act as a nucleophile in various chemical reactions, making it useful in peptide synthesis and other biochemical applications.
Biochemical and Physiological Effects:
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide has various biochemical and physiological effects. It is commonly used in peptide synthesis, where it acts as an intermediate in the formation of peptide bonds. This compound is also used in biochemical research to study the structure and function of proteins and enzymes. However, its physiological effects are not well-understood, and more research is needed to determine its potential in therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for extended periods, making it useful in biochemical research. However, its mechanism of action is not well-understood, and it may have limitations in certain research applications.
Future Directions
There are several future directions for research involving N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide. One potential direction is the study of its potential in therapeutic applications, particularly in drug discovery. This compound may also have applications in the development of new biochemical tools and techniques for studying protein structure and function. Additionally, more research is needed to better understand its mechanism of action and potential limitations in lab experiments.
In conclusion, N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide is a chemical compound with various scientific research applications. Its well-established synthesis method and unique mechanism of action make it useful in peptide synthesis, drug discovery, and biochemical research. While more research is needed to determine its potential in therapeutic applications, this compound has several future directions for research.
Synthesis Methods
The synthesis of N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide involves the condensation reaction of an N-protected α-amino acid derivative and a propargyl alcohol derivative. The reaction is catalyzed by a base, and the resulting product is purified through a series of chromatographic techniques. The synthesis method is well-established and has been used in various research applications.
Scientific Research Applications
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide has various scientific research applications, including peptide synthesis, drug discovery, and biochemical research. It is commonly used as an intermediate in the synthesis of peptides and proteins, which are essential in drug discovery and therapeutic applications. This compound is also used in biochemical research to study the structure and function of proteins and enzymes.
properties
IUPAC Name |
N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)9-4-6-5-10(2)8(12)13-6/h3,6H,1,4-5H2,2H3,(H,9,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVBBJWVUKSHU-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.